Cas no 933-40-4 (1,1-Dimethoxycyclohexane)

1,1-Dimethoxycyclohexane structure
1,1-Dimethoxycyclohexane structure
Product Name:1,1-Dimethoxycyclohexane
CAS 번호:933-40-4
MF:C8H16O2
메가와트:144.211442947388
MDL:MFCD00043714
CID:807552
PubChem ID:87567881
Update Time:2025-11-06

1,1-Dimethoxycyclohexane 화학적 및 물리적 성질

이름 및 식별자

    • Cyclohexane,1,1-dimethoxy-
    • 1,1-Dimethoxycyclohexane
    • Cyclohexanone Dimethylketal
    • Cyclohexanone dimethyl ketal
    • 1,1-Dimethoxycyclohexane (ACI)
    • Cyclohexanone, dimethyl acetal (6CI, 7CI, 8CI)
    • CS-0179761
    • SCHEMBL201561
    • Cyclohexanone, dimethyl acetal
    • Cyclohexanone dimethyl ketal, 99%
    • Cyclohexane, 1,1-dimethoxy-
    • AKOS015851762
    • dimethoxycyclohexane
    • D1372
    • DTXCID20161864
    • cyclohexanone-dimethylacetal
    • BS-22409
    • DB-080889
    • 1,1-dimethoxy-cyclohexane
    • DTXSID00239373
    • 933-40-4
    • NS00096268
    • MFCD00043714
    • G77621
    • MDL: MFCD00043714
    • 인치: 1S/C8H16O2/c1-9-8(10-2)6-4-3-5-7-8/h3-7H2,1-2H3
    • InChIKey: XPIJMQVLTXAGME-UHFFFAOYSA-N
    • 미소: O(C1(CCCCC1)OC)C

계산된 속성

  • 정밀분자량: 144.11500
  • 동위원소 질량: 144.115
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 10
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 89.4
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 1.7
  • 토폴로지 분자 극성 표면적: 18.5A^2

실험적 성질

  • 색과 성상: 미확정
  • 밀도: 0.948 g/mL at 25 °C(lit.)
  • 비등점: 64°C/30mmHg(lit.)
  • 플래시 포인트: 화씨 온도: 111.2°f
    섭씨: 44 ° c
  • 굴절률: n20/D 1.439(lit.)
  • PSA: 18.46000
  • LogP: 1.93960
  • 용해성: 미확정

1,1-Dimethoxycyclohexane 보안 정보

1,1-Dimethoxycyclohexane 세관 데이터

  • 세관 번호:2911000000
  • 세관 데이터:

    ?? ?? ??:

    2911000000

    개요:

    2911000000 축알데히드와 반축알데히드는 기타 산소함유기단이 함유되여있든 없든 그 할로겐화, 술폰화, 질화 및 아질화 파생물을 함유하고있다.?? ??:nothing.VAT:17.0%.?? ???:9.0%.??? ??:5.5%.????:30.0%

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    요약:

    2911000000 축알데히드와 반축알데히드는 기타 산소기능이 있든 없든 할로겐화, 술폰화, 질화 또는 아질화 파생물이다.감리 조건: 없음.부가가치세: 17.0%. 환급률: 9.0%.??? ??:5.5%.General tariff:30.0%

1,1-Dimethoxycyclohexane 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D1372-500ML
1,1-Dimethoxycyclohexane
933-40-4 >96.0%(GC)
500ML
¥1,460.00 2021-05-19
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D155850-100ML
1,1-Dimethoxycyclohexane
933-40-4 96%
100ml
¥1279.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D155850-25ML
1,1-Dimethoxycyclohexane
933-40-4 96%
25ml
¥355.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D155850-500ML
1,1-Dimethoxycyclohexane
933-40-4 >96.0%(GC)
500ML
¥1,044.00 2021-05-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D155850-5ml
1,1-Dimethoxycyclohexane
933-40-4 96%
5ml
¥72.90 2023-09-03
TRC
D473813-250mg
1,1-Dimethoxycyclohexane
933-40-4
250mg
$ 57.00 2023-09-07
TRC
D473813-500mg
1,1-Dimethoxycyclohexane
933-40-4
500mg
$ 75.00 2023-09-07
TRC
D473813-2.5g
1,1-Dimethoxycyclohexane
933-40-4
2.5g
$ 60.00 2022-06-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA04170-50ml
1,1-DIMETHOXYCYCLOHEXANE
933-40-4 99%
50ml
¥1188.0 2024-07-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D869249-100ml
1,1-Dimethoxycyclohexane
933-40-4 96%
100ml
498.00 2021-05-17

1,1-Dimethoxycyclohexane 합성 방법

합성 방법 1

반응 조건
1.1 Catalysts: Poly(vinylpyrrolidone) hydrogen triiodide Solvents: Methanol ;  6 h, 30 °C
참조
Practical acetalization and transacetalization of carbonyl compounds catalyzed by recyclable PVP-I
Wang, Di; Cao, Fu-Rong; Lu, Guangying; Ren, Jiangmeng; Zeng, Bu-Bing, Tetrahedron, 2021, 92,

합성 방법 2

반응 조건
1.1 Reagents: Trimethyl orthoformate Catalysts: Tetrabutylammonium tribromide Solvents: Methanol
참조
Tetrabutylammonium Tribromide (TBATB) as Efficient Generator of HBr for an Efficient Chemoselective Reagent for Acetalization of Carbonyl Compounds
Gopinath, Rangam; Haque, Sk. Jiaul; Patel, Bhisma K., Journal of Organic Chemistry, 2002, 67(16), 5842-5845

합성 방법 3

반응 조건
1.1 Reagents: Trimethyl orthoformate Catalysts: Lithium tetrafluoroborate Solvents: Methanol ;  20 min, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water
참조
An efficient and versatile procedure for the synthesis of acetals from aldehydes and ketones catalyzed by lithium tetrafluoroborate
Hamada, Nao; Kazahaya, Kiyoshi; Shimizu, Hisashi; Sato, Tsuneo, Synlett, 2004, (6), 1074-1076

합성 방법 4

반응 조건
1.1 Catalysts: Copper(II) tetrafluoroborate ;  2 min, 25 - 30 °C
참조
Copper(II) tetrafluoroborate as a novel and highly efficient catalyst for acetal formation
Kumar, Raj; Chakraborti, Asit K., Tetrahedron Letters, 2005, 46(48), 8319-8323

합성 방법 5

반응 조건
1.1 Catalysts: Cadmium iodide
참조
Cadmium iodide catalyzed and efficient synthesis of acetals under microwave irradiations
Laskar, Dhrubojyoti Dey; Prajapati, Dipak; Sandhu, Jagir S., Chemistry Letters, 1999, (12), 1283-1284

합성 방법 6

반응 조건
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol
참조
Preparation of ketals from 2,2-dimethoxypropane
Lorette, N. B.; Howard, W. L., Journal of Organic Chemistry, 1960, 25, 521-5

합성 방법 7

반응 조건
1.1 Catalysts: Tungsten oxide (WO) ,  Titania (sulfated) Solvents: Methanol ;  2 h, rt
참조
Tungsten-Promoted Mesoporous Group 4 (Ti, Zr, and Hf) Transition-Metal Oxides for Room-Temperature Solvent-Free Acetalization and Ketalization Reactions
Poyraz, Altug S.; Kuo, Chung-Hao; Kim, Eugene; Meng, Yongtao; Seraji, Mohammad S.; et al, Chemistry of Materials, 2014, 26(9), 2803-2813

합성 방법 8

반응 조건
1.1 Reagents: Triethyl orthoformate Catalysts: Bromotrimethylsilane ;  20 - 40 min, rt
참조
Trimethylsilyl bromide-promoted synthesis of acyclic and cyclic acetals
Wu, Liqiang; Yang, Chunguang; Yang, Limin; Yang, Lijuan, Youji Huaxue, 2009, 29(11), 1836-1839

합성 방법 9

반응 조건
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  8 - 24 h, rt
1.2 Reagents: Sodium methoxide Solvents: Methanol ;  rt
참조
FMPhos: Expanding the Catalytic Capacity of Small-Bite-Angle Bisphosphine Ligands in Regioselective Alkene Hydrofunctionalizations
Chen, Xiao-Yang ; Zhou, Xukai; Wang, Jianchun; Dong, Guangbin, ACS Catalysis, 2020, 10(24), 14349-14358

합성 방법 10

반응 조건
1.1 Reagents: Trimethyl orthoformate Solvents: Methanol ;  8 h, 0.8 GPa, 40 °C
참조
High-pressure-promoted uncatalyzed ketalization of ketones and oxy-Michael/ketalization of conjugated enones
Kumamoto, Koji; Ichikawa, Yoshiyasu; Kotsuki, Hiyoshizo, Synlett, 2005, (14), 2254-2256

합성 방법 11

반응 조건
1.1 Reagents: Sodium borohydride Catalysts: Tungstate(6-), [μ12-[orthosilicato(4-)-κO:κO:κO:κO′:κO′:κO′:κO′′:κO′′:κO′′:κO′′′…
참조
Catalysis by heteropoly acids: some new aspects
Joshi, M. V.; Narasimhan, C. S., Journal of Catalysis, 1989, 120(1), 282-6

합성 방법 12

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  12 h, reflux; cooled
1.2 Reagents: Potassium hydroxide Solvents: Water ;  cooled
참조
Divergent Diels-Alder methodology from methyl coumalate toward functionalized aromatics
Lee, Jennifer J.; Kraus, George A., Tetrahedron Letters, 2013, 54(19), 2366-2368

합성 방법 13

반응 조건
1.1 Catalysts: Sodium sulfate Solvents: Methanol ;  2 min, rt
참조
Microwave assisted acetalization of carbonyl compounds with methanol using Na2SO4 (anhydrous) and MgSO4 (anhydrous) as catalysts
Dewan, Sharwan K.; Singh, Ravinder, Oriental Journal of Chemistry, 2002, 18(3), 521-524

합성 방법 14

반응 조건
1.1 12 h, 50 °C
참조
Zeolite nanofiber assemblies as acid catalysts with high activity for the acetalization of carbonyl compounds with alcohols
Liu, Taotao; Fu, Wenqian; Zheng, Xiang; Jiang, Jun; Hu, Maolin; et al, RSC Advances, 2014, 4(35), 18217-18221

합성 방법 15

반응 조건
1.1 Reagents: Trimethyl orthoformate Catalysts: Ferric p-toluenesulfonate Solvents: Methanol ;  30 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
참조
Iron(III) tosylate in the preparation of dimethyl and diethyl acetals from ketones and β-keto enol ethers from cyclic β-diketones
Mansilla, Horacio; Afonso, Maria M., Synthetic Communications, 2008, 38(15), 2607-2618

합성 방법 16

반응 조건
참조
Catalysis by solid superacids; 8. Improved Nafion-H perfluorinated resinsulfonic acid-catalyzed preparation of dimethyl acetals and ethylenedithioacetals, and hydrolysis of dimethyl acetals
Olah, George A.; Narang, Subhash C.; Meidar, David; Salem, George F., Synthesis, 1981, (4), 282-3

합성 방법 17

반응 조건
1.1 Reagents: Trimethyl orthoformate Catalysts: Ytterbium triflate Solvents: Methanol
참조
Acetalization of ketones and aldehydes catalyzed by lanthanoid trisulfonates
Okano, Tamon; Michihashi, Tomonori; Kiji, Jitsuo, Applied Organometallic Chemistry, 1995, 9, 473-8

합성 방법 18

반응 조건
1.1 Catalysts: Indium triflate Solvents: Dichloromethane ;  3 min, rt; 2 min, rt
참조
Indium triflate-mediated acetalization of aldehydes and ketones
Smith, Brendan M.; Graham, Andrew E., Tetrahedron Letters, 2006, 47(52), 9317-9319

합성 방법 19

반응 조건
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ,  Ce3+
참조
Ce3+-Exchanged Montmorillonite (Ce3+-Mont) as a Useful Substrate-Selective Acetalization Catalyst
Tateiwa, Jun-ichi; Horiuchi, Hiroki; Uemura, Sakae, Journal of Organic Chemistry, 1995, 60(13), 4039-43

합성 방법 20

반응 조건
1.1 Reagents: Trimethyl orthoformate Catalysts: Hydrochloric acid Solvents: Methanol ;  30 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  > 1 min, rt
참조
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids
Dong, Jian-Lian; Yu, Li-Si-Han; Xie, Jian-Wu, ACS Omega, 2018, 3(5), 4974-4985

1,1-Dimethoxycyclohexane Raw materials

1,1-Dimethoxycyclohexane Preparation Products

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